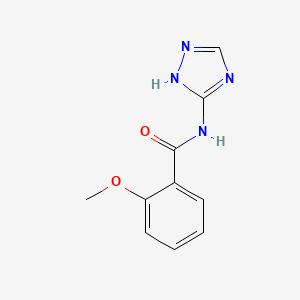![molecular formula C16H26N4O4S B5568199 (4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568199.png)
(4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions that meticulously build the desired molecular framework. For compounds similar to the one , typical synthetic routes may involve the reaction of ethyl β-methoxycrotonate with substituted carbonyl compounds to yield intermediate products, which can further react with hydrazine hydrate to introduce the pyrazole moiety (Shandala, Ayoub, & Mohammad, 1984). Such synthetic pathways are characterized by their ability to incorporate various functional groups and heterocyclic rings into the molecular structure, allowing for the generation of complex and diverse compounds.
Molecular Structure Analysis
Molecular structure analysis of complex heterocyclic compounds involves elucidating the arrangement of atoms within the molecule. Techniques such as NMR spectroscopy, X-ray diffraction analysis, and IR spectroscopy are pivotal in confirming the structure of synthesized compounds. These methods provide insights into the molecular geometry, bond lengths, and angles, crucial for understanding the compound's chemical behavior (Chimichi et al., 1996).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by the presence of multiple functional groups and heterocyclic rings. These compounds can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the nature of the reactants and the reaction conditions. The synthesis and reactivity of pyrazole and 1,2,4-triazole derivatives, for instance, highlight the strategic role these heterocycles play in medicinal chemistry due to their chemical versatility and pharmacological potential (Fedotov, Hotsulia, & Panasenko, 2022).
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Pyrazole Derivatives : Various studies have focused on synthesizing new pyrazole derivatives and characterizing their structures using techniques such as IR, MS, 1H-NMR, and 13C-NMR. These compounds have been synthesized for potential applications in medicinal chemistry and materials science due to their interesting biological and physical properties (Hassan et al., 2014).
Biological Activities
- Cytotoxicity and Antimicrobial Activities : Some pyrazole derivatives have been studied for their cytotoxic activity against specific cancer cell lines and antimicrobial activities. For example, derivatives have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing the potential for anticancer applications (Hassan et al., 2014). Other studies focused on the synthesis of pyrazole derivatives that exhibited significant antimicrobial properties, suggesting their use in developing new antimicrobial agents (Jadhav et al., 2009).
Chemical Properties and Reactions
- Novel Synthesis Methods : Research has been conducted on developing new synthetic routes and methodologies for producing pyrazole derivatives. These studies explore the chemical properties of pyrazoles and their reactions to create compounds with potential applications in various fields, including pharmaceuticals and materials science (Al-Matar et al., 2010).
Propriétés
IUPAC Name |
[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-ethyl-5-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4S/c1-4-20-13(9-12(2)17-20)16(21)19-6-5-18(7-8-24-3)14-10-25(22,23)11-15(14)19/h9,14-15H,4-8,10-11H2,1-3H3/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZISGDCUDZFNMS-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N2CCN(C3C2CS(=O)(=O)C3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5568131.png)
![N-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5568143.png)
![2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid](/img/structure/B5568147.png)
![(4aS*,7aR*)-1-(3-methoxypropanoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568155.png)
![4-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5568156.png)
![1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5568159.png)
![N-(3-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5568171.png)
![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)
![5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole](/img/structure/B5568191.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5568215.png)
